N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
Description
Properties
CAS No. |
919772-03-5 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI Key |
WHKUYAWHXSTXLP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from L-Phenylalanine
One of the most straightforward methods involves the direct modification of L-phenylalanine through acylation and subsequent reactions:
Step 1: Acylation of L-Phenylalanine
L-Phenylalanine is reacted with a suitable acylating agent, such as 4-(carbamoyl)benzoic acid. The reaction typically occurs in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of an amide bond.
Step 2: Introduction of Aminoethyl Group
The resulting acylated product is then treated with an appropriate amine source, such as 2-aminoethylamine, under controlled conditions (e.g., using solvents like DMF or DMSO). This step introduces the aminoethyl side chain.
Multi-step Synthesis via Protected Intermediates
Another method involves the use of protected intermediates to enhance yields and selectivity:
Step 1: Protection of Functional Groups
Initial protection of the amino group in L-phenylalanine using tert-butyloxycarbonyl (Boc) or Fmoc groups can prevent unwanted side reactions during subsequent steps.
Step 2: Formation of Benzoyl Derivative
The protected amino acid is then acylated with a benzoyl chloride derivative, leading to the formation of a benzoyl-L-phenylalanine intermediate.
Step 3: Deprotection and Aminoethyl Introduction
After forming the desired benzoyl derivative, the protecting group is removed using TFA (trifluoroacetic acid), followed by reaction with 2-aminoethylamine to yield N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes involving:
Use of Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave energy to accelerate chemical reactions.
Solid-phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids onto a solid support, facilitating the incorporation of this compound into larger peptide sequences.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct Synthesis | Acylation + Aminoethyl introduction | Simple, fewer steps | Potentially lower yields |
| Multi-step with Protected Intermediates | Protection + Acylation + Deprotection | Higher yields, better selectivity | More complex, requires purification |
| Microwave-Assisted Synthesis | Rapid heating during reactions | Faster synthesis | Equipment cost |
| Solid-phase Peptide Synthesis | Sequential assembly on solid support | High efficiency for peptide synthesis | Limited to specific sequences |
Research has shown that optimizing reaction conditions (temperature, solvent choice, and reaction time) can significantly impact yield and purity. For instance, using N,N-dimethylformamide as a solvent has been noted to enhance solubility and improve reaction outcomes in related phenylalanine derivatives. Additionally, studies indicate that employing different coupling agents can lead to varying efficiencies in amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has been investigated for its role in cancer therapy. Research indicates that compounds with similar structures can function as integrin inhibitors, which are crucial in tumor growth and metastasis. Integrins play a significant role in cell adhesion and signaling, making them potential targets for anticancer drugs. Studies have shown that inhibiting specific integrins can lead to reduced tumor proliferation and enhanced efficacy of existing cancer therapies .
1.2 Neurological Disorders
The compound may also have implications in treating neurological disorders. Its structural analogs have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The ability to modulate synaptic transmission and neuronal survival pathways positions this compound as a candidate for further exploration in neuropharmacology .
Biochemical Research
2.1 Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Compounds that affect enzyme activity can provide insights into metabolic pathways and potential therapeutic targets. For instance, research on similar compounds has demonstrated their ability to inhibit specific enzymes involved in cancer cell metabolism, suggesting a pathway for therapeutic intervention .
2.2 Drug Design and Development
In the realm of drug design, this compound serves as a template for developing new pharmaceuticals with enhanced efficacy and reduced side effects. The modification of its structure can lead to derivatives that may exhibit improved biological activity or specificity towards certain biological targets .
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl carbamoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-α-Carbobenzoxy-4-(t-butoxycarbonyl)-L-phenylalanine ()
- Molecular Formula : C₂₃H₂₆N₂O₆
- Substituents: t-Butoxycarbonyl (t-Boc) at the para position. Carbobenzoxy (Z) group at the α-amino terminus.
- Key Differences: The t-Boc group is acid-labile, making it suitable for temporary amine protection in peptide synthesis, whereas the aminoethyl carbamoyl group in the target compound is stable under acidic conditions. The Z group in requires hydrogenolysis for removal, limiting its use in reductive environments. In contrast, the aminoethyl group in the target compound allows for versatile functionalization (e.g., bioconjugation).
- Applications : Primarily used in solid-phase peptide synthesis .
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-phenylalanine ()
- Molecular Formula : C₂₀H₂₂Cl₂N₂O₃
- Substituents: Bis(2-chloroethyl)amino group (a nitrogen mustard) at the para position.
- Key Differences: The nitrogen mustard moiety confers alkylating activity, enabling DNA crosslinking and cytotoxic effects, unlike the non-cytotoxic aminoethyl group in the target compound. The chloroethyl groups reduce aqueous solubility compared to the hydrophilic aminoethyl carbamoyl group.
- Applications : Investigated as an anticancer agent (e.g., Lofenal) .
4-[(2-Bromo-2-methylpropanoyl)amino]-L-phenylalanine ()
- Molecular Formula : C₁₃H₁₇BrN₂O₃
- Substituents: 2-Bromo-2-methylpropanoyl group at the para position.
- Key Differences: The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, whereas the aminoethyl group in the target compound is nucleophilic.
- Applications : Used as a reactive intermediate in organic synthesis .
FMOC-Protected Phenylalanine Derivatives ()
- Example: FMOC-DL-Phenylalanine (C₂₄H₂₁NO₄)
- Substituents: 9-Fluorenylmethoxycarbonyl (FMOC) group at the α-amino terminus.
- The aromatic FMOC group increases hydrophobicity, contrasting with the hydrophilic aminoethyl substituent.
- Applications : Widely used in solid-phase peptide synthesis .
Comparative Data Table
Research Findings and Implications
Stability Studies: The aminoethyl carbamoyl group in the target compound demonstrates superior stability in physiological pH (7.4) compared to t-Boc (acid-sensitive) and FMOC (base-sensitive) groups, making it ideal for in vivo applications .
Synthetic Utility: The brominated analog () exhibits rapid reactivity in Suzuki coupling reactions, whereas the aminoethyl group enables click chemistry or NHS ester conjugation .
Biological Activity
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine, also known by its CAS number 919772-03-5, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound's structure includes an aminoethyl carbamoyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, including its interactions, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H21N3O4
- Molecular Weight : 355.38774 Da
- IUPAC Name : (2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to interact with carboxypeptidase A1, a metallocarboxypeptidase involved in protein digestion and metabolism. This enzyme catalyzes the release of C-terminal amino acids from peptides and proteins, which may be relevant for the compound's potential therapeutic effects .
Antiviral Properties
Recent studies have explored the antiviral potential of phenylalanine derivatives, including those similar to this compound. For instance, derivatives have been evaluated for their ability to inhibit HIV-1 capsid protein (CA), a critical component in the viral life cycle. Compounds designed with similar structural motifs have demonstrated promising antiviral activity against HIV, suggesting that this compound may also exhibit such properties .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity and selectivity indices (SI) indicate that certain derivatives exhibit low toxicity towards host cells while effectively inhibiting viral replication. The selectivity index is calculated as the ratio of CC50 (the concentration at which 50% of cells are viable) to EC50 (the concentration at which 50% of viral activity is inhibited). A higher SI indicates better therapeutic potential .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.7792 |
| Blood-Brain Barrier | +0.8432 |
| Caco-2 Permeability | -0.7515 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 Inhibitory Promiscuity | Low |
This table summarizes key pharmacokinetic properties that suggest favorable absorption characteristics for this compound, which may enhance its bioavailability and therapeutic efficacy .
Case Studies
In a notable case study involving phenylalanine derivatives, researchers synthesized a series of compounds similar to this compound and tested them against HIV strains in MT-4 cell lines. The results indicated that some derivatives not only inhibited viral replication effectively but also maintained low cytotoxicity levels, underscoring their potential as antiviral agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine, and how can reaction conditions be optimized?
- Methodology :
- Schotten-Baumann Conditions : React L-phenylalanine with activated carbonyl derivatives (e.g., ethyl chloroformate) in aqueous alkaline media to form carbamoyl intermediates . Adjust molar ratios (e.g., 1:1.5 for amino acid to chloroformate) and use vigorous stirring to mitigate gas generation.
- Protection Strategies : Introduce Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups to protect the α-amino group during coupling reactions. Hydrolysis under acidic conditions (e.g., HCl) removes protecting groups post-synthesis .
- Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to enhance yields. Monitor reaction progress via TLC or HPLC to identify incomplete coupling, which may require excess reagents or prolonged reaction times .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodology :
- Spectroscopic Analysis : Employ H/C NMR to verify carbamoyl and benzoyl group integration. FT-IR confirms amide (1650–1700 cm) and carbonyl (1720–1750 cm) stretches .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times are compared to synthetic standards.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, ensuring crystallinity .
Advanced Research Questions
Q. How can this compound be incorporated into peptide chains to study structure-activity relationships (SAR) in bioactive peptides?
- Methodology :
- Solid-Phase Peptide Synthesis (SPPS) : Use the compound as a modified residue during chain elongation. Activate the carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and couple to resin-bound peptides under inert conditions .
- Photoaffinity Labeling : Functionalize the benzoyl group with photoreactive moieties (e.g., diazirines) to capture transient peptide-target interactions. Post-labeling, perform click chemistry (e.g., CuAAC) with alkynes/azides for bioconjugation .
- SAR Analysis : Compare bioactivity (e.g., IC) of peptides containing the derivative versus unmodified phenylalanine to assess the impact of the carbamoyl-benzoyl side chain .
Q. What strategies resolve low yields in carbamoyl coupling reactions during synthesis?
- Methodology :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions. Add molecular sieves to scavenge water in moisture-sensitive steps .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. For sterically hindered amines, employ Hünig’s base (DIPEA) to enhance nucleophilicity .
- Contradiction Analysis : If yields vary between batches, troubleshoot by analyzing starting material purity (e.g., residual moisture in L-phenylalanine) or side-product formation (e.g., urea derivatives via competing pathways) .
Q. How does the carbamoyl-benzoyl group influence interactions in biochemical assays compared to native phenylalanine?
- Methodology :
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes for receptors/enzymes. The extended benzoyl group may enhance π-π stacking or hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Model the compound within peptide structures to predict conformational effects (e.g., altered backbone flexibility or side-chain orientation) .
- Contradiction Resolution : If assay data conflicts with computational predictions (e.g., higher affinity but no observed activity), investigate off-target effects using competitive inhibition assays or proteomic profiling .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
